Cas no 170643-02-4 (FMOC-D-Allo-THR(TBU)-OH)

FMOC-D-Allo-THR(TBU)-OH Chemical and Physical Properties
Names and Identifiers
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- (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
- D-Allothreonine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Fmoc-D-allo-Thr(tBu)-OH
- Fmoc-d-allo-threonine(tbu)-oh
- AK-63131
- ANW-58797
- CTK8B7858
- Fmoc-Thr(tBu)-OH
- FT-0643632
- SureCN119402
- FMOC-D-All-Thr(tBu)-OH
- N-Fmoc-O-tert-butyl-D-allo-threonine
- (9H-Fluoren-9-yl)MethOxy]Carbonyl D-Allo-Thr(tBu)-OH
- N-ALPHA-9-FLUORENYLMETHOXYCARBONYL-O-T-BUTYL-D-ALLO-THREONINE
- O-(tert-Butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine
- Fmoc-D-allo-Thr(OtBu)-OH
- O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine
- AS-72230
- N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-D-allothreonine
- D-Allothreonine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- (2R,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-tert-butoxybutanoic acid
- DU3YJ8UT7T
- (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- DTXSID70449427
- O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine
- 170643-02-4
- Fmoc-O-tert-butyl-D-allo-threonine
- HY-W048700
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH)
- (2R,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- J-010640
- CS-0101013
- MFCD00077074
- Nalpha-9-Fluorenylmethoxycarbonyl-O-t-butyl-D-allo-threonine
- F20065
- SCHEMBL119402
- AKOS016842925
- (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- A882006
- (2R,3R)-3-(TERT-BUTOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}BUTANOIC ACID
- FMOC-D-Allo-THR(TBU)-OH
-
- MDL: MFCD00077074
- Inchi: InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
- InChI Key: LZOLWEQBVPVDPR-JLTOFOAXSA-N
- SMILES: C[C@@H](OC(C)(C)C)[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O
Computed Properties
- Exact Mass: 397.18900
- Monoisotopic Mass: 397.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Density: 1.197
- PSA: 84.86000
- LogP: 4.57280
FMOC-D-Allo-THR(TBU)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AAPPTec | AFT235-250mg |
Fmoc-D-allo-Thr(tBu)-OH |
170643-02-4 | 250mg |
$240.00 | 2024-07-20 | ||
Key Organics Ltd | AS-72230-5G |
(2R,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
170643-02-4 | >95% | 5g |
£607.00 | 2025-02-08 | |
Chemenu | CM370103-1g |
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid |
170643-02-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F917258-100mg |
Fmoc-D-Allo-Thr(tBu)-OH |
170643-02-4 | 98% | 100mg |
¥207.00 | 2022-01-14 | |
eNovation Chemicals LLC | D566432-1g |
o-(tert-butyl)-n-((9h-fluoren-9-ylmethoxy)carbonyl)-d-allothreonine |
170643-02-4 | 95% | 1g |
$450 | 2024-06-05 | |
MedChemExpress | HY-W048700-100mg |
FMOC-D-Allo-THR(TBU)-OH |
170643-02-4 | 100mg |
¥1300 | 2024-04-19 | ||
Chemenu | CM370103-5g |
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid |
170643-02-4 | 95%+ | 5g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1290320-1g |
O-(tert-Butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine |
170643-02-4 | 98% | 1g |
$110 | 2024-06-07 | |
Key Organics Ltd | AS-72230-250MG |
(2R,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
170643-02-4 | >95% | 0.25g |
£143.00 | 2023-06-14 | |
MedChemExpress | HY-W048700-50mg |
FMOC-D-Allo-THR(TBU)-OH |
170643-02-4 | 50mg |
¥800 | 2024-04-19 |
FMOC-D-Allo-THR(TBU)-OH Related Literature
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on FMOC-D-Allo-THR(TBU)-OH
Professional Introduction to FMOC-D-Allo-THR(TBU)-OH (CAS No. 170643-02-4)
FMOC-D-Allo-THR(TBU)-OH is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with its unique structural and functional properties, plays a crucial role in the synthesis of peptide-based therapeutics. The chemical designation FMOC-D-Allo-THR(TBU)-OH highlights its composition, which includes the fluoromethylated amino acid derivative (FMOC) and the specific D-Allo-Threonyl residue protected with a t-butyl (TBU) group. The hydroxyl (-OH) moiety at the end of the molecule further enhances its utility in peptide coupling reactions.
The compound is identified by its CAS number CAS No. 170643-02-4, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise referencing and facilitates accurate documentation in scientific studies. FMOC-D-Allo-THR(TBU)-OH is particularly valuable in the synthesis of modified peptides, where specific stereochemistry and protection groups are essential for achieving desired biological activities.
In recent years, there has been a surge in research focused on developing novel peptide-based drugs due to their high specificity and efficacy. FMOC-D-Allo-THR(TBU)-OH is one of the key building blocks used in these synthetic processes. The FMOC group, known for its protecting properties, allows for selective activation of the amino group, enabling controlled peptide elongation during solid-phase peptide synthesis (SPPS). This method is widely employed in the pharmaceutical industry for constructing complex peptide molecules.
The D-Allo-Threonyl residue in FMOC-D-Allo-THR(TBU)-OH introduces a non-natural stereocenter into the peptide chain. Such modifications are often necessary to enhance metabolic stability, improve pharmacokinetic properties, or alter binding interactions with biological targets. The TBU protection group provides stability during synthetic steps while allowing for selective deprotection at appropriate stages. This dual functionality makes FMOC-D-Allo-THR(TBU)-OH a versatile tool in medicinal chemistry.
Recent advancements in peptide drug design have emphasized the importance of incorporating non-natural amino acids to optimize therapeutic profiles. Studies have demonstrated that peptides modified with D-Allo-Threonyl residues exhibit improved resistance to enzymatic degradation, leading to prolonged bioavailability and enhanced efficacy. For instance, researchers have utilized FMOC-D-Allo-THR(TBU)-OH to develop novel antiviral agents that target specific viral proteases, showcasing its potential in addressing unmet medical needs.
The synthesis of FMOC-D-Allo-THR(TBU)-OH involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as automated solid-phase synthesis and high-performance liquid chromatography (HPLC), are employed to achieve these objectives. The compound's structural complexity necessitates rigorous quality control measures to guarantee its suitability for pharmaceutical applications.
In addition to its role in drug development, FMOC-D-Allo-THR(TBU)-OH has found applications in academic research focused on understanding peptide biochemistry and molecular recognition. Researchers are exploring how modifications at specific positions within peptides can influence their interactions with biological receptors and enzymes. This knowledge is crucial for designing next-generation therapeutics with improved target specificity and reduced side effects.
The growing interest in peptide-based therapies has spurred innovation in synthetic methodologies and analytical techniques. FMOC-D-Allo-THR(TBU)-OH exemplifies how advancements in chemical synthesis can enable the creation of complex molecules with tailored properties. As research continues to uncover new therapeutic opportunities, compounds like FMOC-D-Allo-THR(TBU)-OH will remain indispensable tools for medicinal chemists and biologists alike.
Future directions in this field may involve exploring alternative protecting groups or developing more efficient synthetic routes to enhance accessibility and cost-effectiveness. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide. The versatility and utility of FMOC-D-Allo-THR(TBU)-OH underscore its significance as a cornerstone compound in modern pharmaceutical research.
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